molecular formula C19H21N5O3S B2553904 1-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea CAS No. 1448132-73-7

1-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea

Cat. No.: B2553904
CAS No.: 1448132-73-7
M. Wt: 399.47
InChI Key: VAMBWGQINIWVOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea is a unique compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound features a triazole ring, a urea moiety, and a thiophene group, making it an intriguing subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea generally involves multiple steps:

  • Preparation of intermediate compounds such as 4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole.

  • Reaction of this intermediate with ethylation agents to introduce the ethyl group.

  • Coupling with 2-methoxyphenyl isocyanate to form the final urea product.

Industrial Production Methods: Industrial production of this compound involves optimization of reaction conditions such as temperature, pressure, and choice of catalysts to ensure high yield and purity. Standard techniques like recrystallization and chromatography are employed for purification.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea undergoes various chemical reactions:

  • Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide.

  • Reduction: Hydrogenation in the presence of a palladium catalyst can reduce the compound.

  • Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene and phenyl rings.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate under acidic conditions.

  • Reduction: Hydrogen gas in the presence of palladium on carbon.

  • Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products: The major products depend on the specific reaction conditions but typically include hydroxylated or hydrogenated derivatives.

Scientific Research Applications

1-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea is utilized in various scientific research applications:

  • Chemistry: Studied for its reactivity and potential as a building block in organic synthesis.

  • Biology: Used in the development of enzyme inhibitors or as a ligand in biochemical assays.

  • Medicine: Explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

  • Industry: Applied in the synthesis of advanced materials and as a catalyst in specific chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the triazole ring and thiophene moiety contributes to its binding affinity and specificity. Further studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Compared to other compounds with similar structures:

  • 1-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea: This compound lacks the cyclopropyl group, resulting in different pharmacological properties.

  • 1-(2-(4-cyclopropyl-5-oxo-3-(furanyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea: The replacement of the thiophene group with a furanyl group alters its chemical reactivity and biological activity.

  • 1-(2-(4-cyclopropyl-5-oxo-3-(phenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea: The phenyl group substitution results in different solubility and stability characteristics.

1-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea stands out due to its unique combination of functional groups, contributing to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-27-15-6-3-2-5-14(15)21-18(25)20-10-11-23-19(26)24(13-8-9-13)17(22-23)16-7-4-12-28-16/h2-7,12-13H,8-11H2,1H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMBWGQINIWVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCCN2C(=O)N(C(=N2)C3=CC=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.